

Flt3/chk1-IN-2: A Comprehensive Kinase Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: *Flt3/chk1-IN-2*

Cat. No.: *B15138491*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flt3/chk1-IN-2, also known as Compound 30, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).^{[1][2]} This technical guide provides a detailed overview of the kinase selectivity profile of **Flt3/chk1-IN-2**, along with experimental protocols for its characterization and visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and kinase inhibitor discovery.

Kinase Selectivity Profile

Flt3/chk1-IN-2 has been characterized as a dual inhibitor with high potency against both wild-type and mutated forms of FLT3, as well as CHK1. The inhibitory activity is summarized in the table below.

Kinase Target	IC50 (nM)
CHK1	25.63
FLT3-WT	16.39
FLT3-D835Y	22.80

Table 1: In vitro inhibitory activity of **Flt3/chk1-IN-2** against primary kinase targets.

A broader kinase selectivity profile for **Flt3/chk1-IN-2** (Compound 30) has been determined to assess its specificity. The compound was screened against a panel of various kinases, demonstrating a favorable selectivity profile with primary activity against FLT3 and CHK1.[\[1\]](#) While the complete panel data is detailed in the primary literature, the key takeaway is the compound's high affinity for its intended targets with lower activity against other screened kinases, highlighting its potential for targeted therapy with reduced off-target effects.

Experimental Protocols

The following protocols describe standard methodologies for determining the kinase inhibition and cellular activity of compounds like **Flt3/chk1-IN-2**.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase in a biochemical assay format, such as a radiometric or luminescence-based assay.

Materials:

- Purified recombinant kinase (e.g., FLT3, CHK1)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (**Flt3/chk1-IN-2**) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ -³²P]ATP for radiometric assay)
- 96-well or 384-well assay plates
- Plate reader (luminometer or scintillation counter)

Procedure:

- Compound Preparation: Prepare a serial dilution of **Flt3/chk1-IN-2** in DMSO. A typical starting concentration range would be from 100 μ M down to 0.1 nM.
- Reaction Setup: In each well of the assay plate, add the following components in order:
 - Kinase reaction buffer.
 - Test compound at various concentrations.
 - Purified kinase enzyme.
 - Kinase-specific substrate.
- Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the K_m value for the specific kinase, if known.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).
- Detection:
 - Luminescence-based Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's instructions. Read the luminescence signal on a plate reader.
 - Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ -³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of a test compound on the proliferation of cancer cell lines.

Materials:

- Cancer cell line (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compound (**FIt3/chk1-IN-2**) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

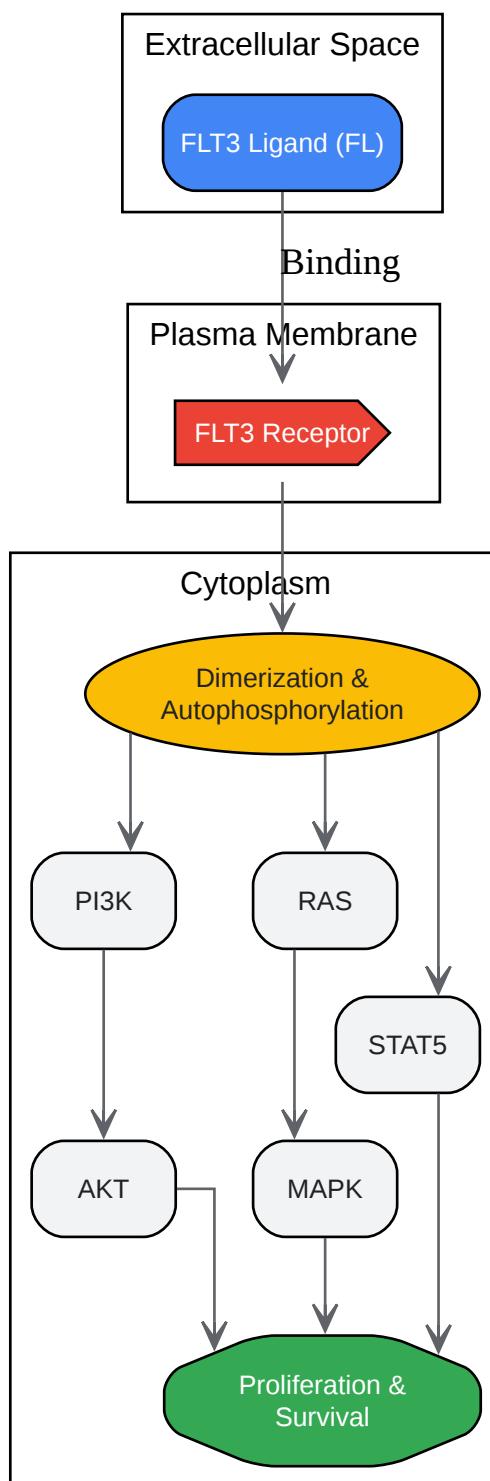
Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of **FIt3/chk1-IN-2** for a specified period (e.g., 72 hours). Include a DMSO-treated control group.
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

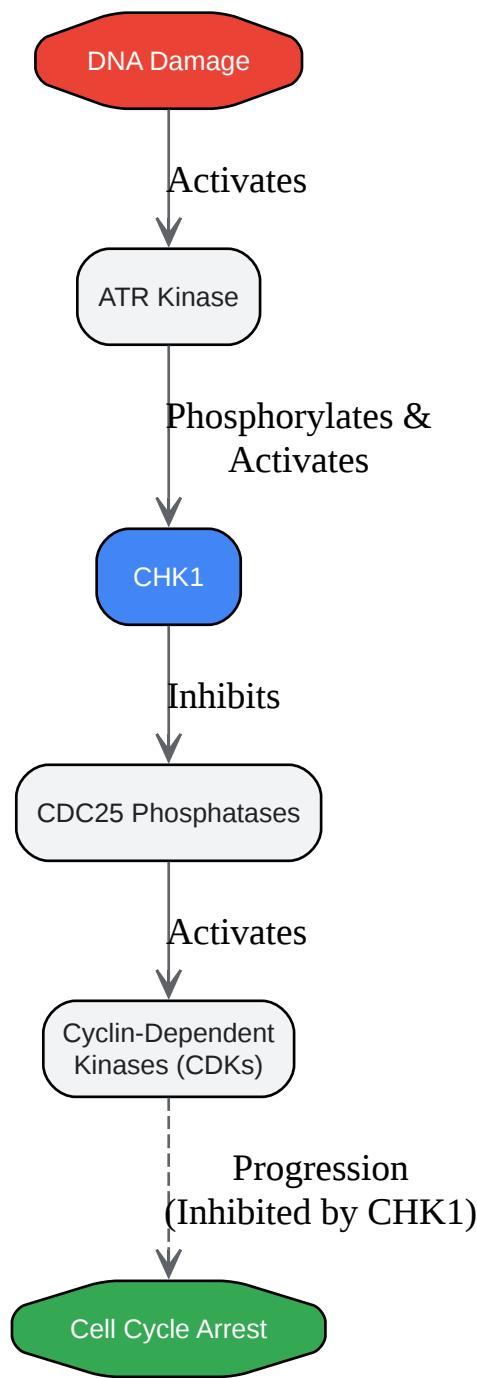
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of FLT3 and CHK1, as well as a general experimental workflow for kinase inhibitor profiling.

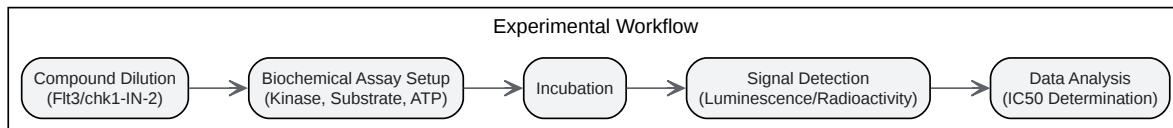


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Caption: FLT3 Signaling Pathway.

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Caption: CHK1 Signaling Pathway.



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Caption: Kinase Inhibitor Profiling Workflow.

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